molecular formula C32H39NO4 B607646 (3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione CAS No. 358375-11-8

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione

Cat. No.: B607646
CAS No.: 358375-11-8
M. Wt: 501.67
InChI Key: GAPPHVJLWSRLAC-ZABYPXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

GKK1032B is an alkaloid compound found in the endophytic fungus Penicillium citrinum . The primary target of GKK1032B is the human osteosarcoma cell line MG63 . Osteosarcoma is a type of bone cancer that originates in the cells that form bones. MG63 is a commonly used cell line in osteosarcoma research.

Mode of Action

GKK1032B interacts with its target, the MG63 cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It is a mechanism that allows the body to get rid of damaged or unwanted cells. The induction of apoptosis in cancer cells is a common strategy in cancer treatment.

Biochemical Pathways

The primary biochemical pathway affected by GKK1032B is the caspase pathway . Caspases are a family of protease enzymes that play essential roles in apoptosis. Activation of the caspase pathway leads to a series of events that result in cell death. This pathway is a crucial part of the body’s natural defense against cancer.

Pharmacokinetics

Its significant cytotoxicity against the mg63 cell line suggests that it may have good bioavailability .

Result of Action

The result of GKK1032B’s action is the induction of apoptosis in MG63 cells, leading to cell death . This results in a decrease in the number of cancerous cells, thereby potentially reducing the size of the tumor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of GKK1032B involves the cultivation of the endophytic fungus Penicillium citrinum. The fungus is typically cultured on a potato dextrose agar slant containing 0.3% potato extract, 2% glucose, and 1.5% agar at 25°C . The culture is then extracted, and the compound is isolated using chromatographic techniques.

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for GKK1032B. The compound is primarily obtained through the cultivation of Penicillium citrinum and subsequent extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

GKK1032B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in GKK1032B.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of GKK1032B.

Scientific Research Applications

GKK1032B has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GKK1032B

GKK1032B is unique due to its potent cytotoxicity against human osteosarcoma cells and its specific mechanism of inducing apoptosis through the caspase pathway. This distinguishes it from other similar compounds, which may have different biological activities or mechanisms of action.

Biological Activity

The compound known as (3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its pharmaceutical applications and therapeutic potential.

Chemical Structure and Properties

The compound features a complex bicyclic structure with multiple chiral centers and functional groups that contribute to its biological properties. Its structural complexity suggests a potential for diverse interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular Formula C27H39N1O3
Molecular Weight 425.61 g/mol
Chirality Multiple chiral centers
Functional Groups Ethenyl, oxo, aza

Cytotoxicity

Recent studies indicate that the compound exhibits cytotoxic properties against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM after 24 hours of exposure. The mechanism of action was linked to the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells appears to be mediated by the intrinsic pathway involving mitochondrial release of cytochrome c and subsequent activation of caspases.

Antibacterial Mechanism

The antimicrobial activity may involve disruption of bacterial cell membranes or interference with cellular metabolic processes.

Research Findings and Methodologies

Various methodologies have been employed to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : Utilized to assess cell viability and apoptosis.
  • Antimicrobial Susceptibility Testing : Conducted using standard broth microdilution methods to determine MIC values.
  • Mechanistic Studies : Included flow cytometry and Western blot analysis to elucidate apoptotic pathways.

Emerging Technologies

Recent advancements in high-throughput screening (HTS) have facilitated faster identification of the compound's biological activities and potential therapeutic applications.

Properties

IUPAC Name

(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPPHVJLWSRLAC-ZABYPXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Are there any studies investigating the mechanism of action of GKK1032B's antitumor activity?

A3: While its precise mechanism of action remains to be fully elucidated, one study has shown that GKK1032B from endophytic Penicillium citrinum can induce apoptosis in human osteosarcoma MG63 cells. [] This suggests that the compound's antitumor activity may be linked to the activation of apoptotic pathways in cancer cells.

Q2: Are there any known structural analogs of GKK1032B and have their biological activities been investigated?

A4: Yes, a new alkaloid compound, GKK1032C, has been isolated from the endophytic fungus Penicillium sp. CPCC 400817. [] This compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). [] This finding suggests that structural modifications to the GKK1032B scaffold can potentially lead to compounds with different or enhanced biological activities.

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